

# Gadopiclenol vs. Gadobutrol: A Comparative Guide for Lesion Visualization in MRI

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Gadopiclenol** and Gadobutrol, two macrocyclic gadolinium-based contrast agents (GBCAs), for lesion visualization in magnetic resonance imaging (MRI). The information presented is based on data from key clinical trials, focusing on quantitative performance metrics, experimental methodologies, and safety profiles.

# **Executive Summary**

**Gadopiclenol**, a next-generation macrocyclic GBCA, has demonstrated non-inferiority to Gadobutrol for lesion visualization at half the standard gadolinium dose in comprehensive clinical trials.[1][2][3][4] This efficacy is attributed to **Gadopiclenol**'s significantly higher relaxivity.[1][2][5] Both agents exhibit a comparable and favorable safety profile.[1][2][3][4]

## **Data Presentation: Quantitative Comparison**

The following tables summarize the key quantitative data from the PICTURE and PROMISE clinical trials, which directly compared **Gadopiclenol** and Gadobutrol.

# Table 1: Efficacy Outcomes from the PICTURE Trial (Central Nervous System)



| Parameter                        | Gadopiclenol (0.05<br>mmol/kg) | Gadobutrol (0.1<br>mmol/kg) | p-value          |
|----------------------------------|--------------------------------|-----------------------------|------------------|
| Lesion Visualization<br>Criteria |                                |                             |                  |
| Border Delineation               | Non-inferior                   | Reference                   | <0.0001[6]       |
| Internal Morphology              | Non-inferior                   | Reference                   | <0.0001[6]       |
| Contrast<br>Enhancement          | Non-inferior                   | Reference                   | <0.0001[6]       |
| Quantitative Image<br>Analysis   |                                |                             |                  |
| Percentage of<br>Enhancement     | Superior                       | Reference                   | <0.0001[5][6][7] |
| Lesion-to-Background<br>Ratio    | Superior                       | Reference                   | <0.0001[5][6]    |
| Contrast-to-Noise<br>Ratio       | Superior (for 2 of 3 readers)  | Reference                   | <0.01[6]         |
| Reader Preference                |                                |                             |                  |
| Preferred<br>Gadopiclenol        | 44.8% - 57.3%                  | 14.5% - 24.1%               | <0.001[7]        |
| No Preference                    | 21.6% - 40.7%                  |                             |                  |

Table 2: Efficacy Outcomes from the PROMISE Trial (Body MRI)



| Parameter                        | Gadopiclenol (0.05<br>mmol/kg) | Gadobutrol (0.1<br>mmol/kg) | p-value      |
|----------------------------------|--------------------------------|-----------------------------|--------------|
| Lesion Visualization<br>Criteria |                                |                             |              |
| Border Delineation               | Non-inferior                   | Reference                   | <0.001[8][9] |
| Internal Morphology              | Non-inferior                   | Reference                   | <0.001[8][9] |
| Visual Contrast<br>Enhancement   | Non-inferior                   | Reference                   | <0.001[8][9] |
| Quantitative Image<br>Analysis   |                                |                             |              |
| Percentage<br>Enhancement        | Higher (for 2 of 3 readers)    | Reference                   | <0.001[8][9] |
| Lesion-to-Background<br>Ratio    | No significant difference      | Reference                   |              |
| Reader Preference                |                                |                             |              |
| No Preference                    | 75% - 83%                      |                             |              |

Table 3: Safety Profile Comparison (PICTURE &

**PROMISE Trials**)

| Parameter               | Gadopiclenol (0.05 mmol/kg)  Gadobutrol (0.1 mmol/kg |                             |
|-------------------------|------------------------------------------------------|-----------------------------|
| PICTURE Trial (CNS)     |                                                      |                             |
| Adverse Event (AE) Rate | 4.9%[4][6]                                           | 6.9%[4][6]                  |
| Most Common AEs         | Injection site reactions[4]                          | Injection site reactions[4] |
| PROMISE Trial (Body)    |                                                      |                             |
| Adverse Event (AE) Rate | 4.2%[8]                                              | 5.5%[8]                     |
| Participants with AEs   | 12 of 288[1][3]                                      | 16 of 290[1][3]             |



# **Experimental Protocols**

The pivotal evidence for the comparison between **Gadopiclenol** and Gadobutrol comes from two major Phase III clinical trials: PICTURE and PROMISE. Both were designed as intraindividual crossover studies to provide a robust comparison.

#### PICTURE Trial (NCT03986138)

- Objective: To demonstrate the non-inferiority of 0.05 mmol/kg Gadopiclenol to 0.1 mmol/kg
   Gadobutrol for the visualization of Central Nervous System (CNS) lesions.[4]
- Study Design: A randomized, double-blind, crossover study where adult patients with known or highly suspected CNS lesions received both contrast agents during separate MRI exams.
   [6][7]
- Patient Population: 256 adult patients with known or suspected CNS lesions.
- Contrast Administration: A single intravenous injection of either 0.05 mmol/kg Gadopiclenol or 0.1 mmol/kg Gadobutrol.[6]
- Imaging: MRI of the brain and/or spine performed before and after contrast administration.
- Endpoints: The primary efficacy endpoint was the qualitative assessment of lesion visualization (border delineation, internal morphology, and contrast enhancement) by blinded readers.[7] Secondary endpoints included quantitative measures such as percentage of enhancement, lesion-to-background ratio, and contrast-to-noise ratio.[6][7]

## PROMISE Trial (NCT03986138)

- Objective: To investigate whether Gadopiclenol at 0.05 mmol/kg is noninferior to Gadobutrol at 0.1 mmol/kg for lesion visualization in body MRI.[3]
- Study Design: A randomized, double-blind, crossover, phase 3 study conducted at 33 centers in 11 countries.[3]
- Patient Population: 273 adult participants with at least one suspected focal lesion in various body regions (head and neck, breast, thorax, abdomen, pelvis, or musculoskeletal system).
   [3][9]



- Contrast Administration: Patients underwent two contrast-enhanced MRI examinations,
   randomized to receive either 0.05 mmol/kg Gadopiclenol or 0.1 mmol/kg Gadobutrol.[3]
- Imaging: MRI of the relevant body region was performed.
- Endpoints: The primary endpoint was the assessment of lesion visualization based on border delineation, internal morphologic characteristics, and visual degree of contrast enhancement by blinded readers.[1]

### **Visualizations**

**Experimental Workflow: PICTURE & PROMISE Trials** 





Click to download full resolution via product page

Caption: Crossover design of the PICTURE and PROMISE trials.



### **Logical Relationship: Efficacy Comparison**



Click to download full resolution via product page

Caption: **Gadopiclenol**'s higher relaxivity leads to comparable efficacy at a lower dose.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.rsna.org [pubs.rsna.org]
- 2. auntminnie.com [auntminnie.com]
- 3. Efficacy and Safety of Half-Dose Gadopiclenol versus Full-Dose Gadobutrol for Contrastenhanced Body MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Gadopiclenol for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]



- 5. auntminnie.com [auntminnie.com]
- 6. bracco.com [bracco.com]
- 7. Efficacy and Safety of Gadopiclenol for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Data Reinforcing Efficacy and Safety of Gadopiclenol in Contrast-Enhanced MRI of Certain Body Regions Published in Radiology [prnewswire.com]
- 9. appliedradiology.com [appliedradiology.com]
- To cite this document: BenchChem. [Gadopiclenol vs. Gadobutrol: A Comparative Guide for Lesion Visualization in MRI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258881#gadopiclenol-versus-gadobutrol-for-lesion-visualization-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com